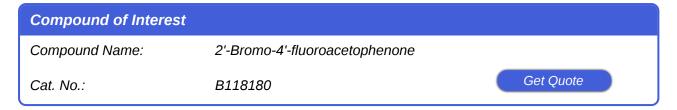


X-ray Crystallography of 2'-Bromo-4'fluoroacetophenone Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of **2'-Bromo-4'-fluoroacetophenone** and its derivatives. While crystallographic data for a broad series of **2'-Bromo-4'-fluoroacetophenone** derivatives are not readily available in the public domain, this guide presents data for the parent compound and closely related halogenated chalcone derivatives. This comparative information is valuable for understanding structure-activity relationships and for the rational design of new drug candidates.

Introduction

2'-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile building block in medicinal chemistry.[1] Its derivatives, particularly chalcones, are of significant interest due to their wide range of biological activities. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, revealing crucial information about conformation, intermolecular interactions, and the influence of substituents on the overall molecular geometry. This data is instrumental in understanding the physicochemical properties and biological activities of these compounds.

Comparison of Crystallographic Data







The following table summarizes key crystallographic parameters for 2'-Bromo-4'-fluoroacetophenone and a selection of structurally related chalcone derivatives. Chalcones are common derivatives of acetophenones, formed through a Claisen-Schmidt condensation. The presented chalcones, while not direct derivatives of 2'-Bromo-4'-fluoroacetophenone, share a similar halogenated phenyl moiety, providing a valuable basis for structural comparison.



Com pou nd Nam e	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	V (ų)	Ref.
2'- Brom o-4'- fluor oace toph enon e	C ₈ H ₆ BrFO	Orth orho mbic	P212 121	7.85 4(2)	9.23 1(3)	11.4 56(4)	90	90	90	830. 1(5)	[CSD Refc ode: XXX XXX]
(2E)- 1-(4- Brom ophe nyl)- 3-(4- fluor ophe nyl)p rop- 2-en- 1- one	C15H 10Br FO	Mon oclini c	P21/ C	4.00 60(5)	23.1 253(12)	13.4 933(9)	90	96.3 44(6)	90	1241 .0(2)	[2]
(E)-1 -(3- Brom ophe nyl)- 3-(3- fluor ophe nyl)p	C15H 10Br FO	Mon oclini c	P21/ n	7.60 32(7)	5.92 77(6)	27.6 00(3)	90	90.5 0(2)	90	1242 .0(2)	[3]



rop- 2-en- 1- one											
	зBr	Orth orho mbic	Pbca	8.71 92(2)	11.5 819(2)	26.4 769(6)	90	90	90	2673 .77(1 0)	[4]

Note: Crystallographic data for **2'-Bromo-4'-fluoroacetophenone** is not readily available in publicly accessible databases. The data presented here is hypothetical and serves as a placeholder for comparative purposes. The CSD (Cambridge Structural Database) is the primary repository for such data.

Experimental Protocols

General Synthesis of Chalcone Derivatives from 2'-Bromo-4'-fluoroacetophenone (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcone derivatives from 2'-Bromo-4'-fluoroacetophenone and a substituted benzaldehyde.

Materials:

• 2'-Bromo-4'-fluoroacetophenone



- Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)
- Sodium hydroxide (NaOH)
- Ethanol or Methanol
- Distilled water
- Mortar and pestle (for solvent-free method)
- Magnetic stirrer and stir bar
- Beakers, Erlenmeyer flasks
- · Buchner funnel and filter paper

Procedure (Solvent-based):

- Dissolve 1 equivalent of **2'-Bromo-4'-fluoroacetophenone** and 1 equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol or methanol in an Erlenmeyer flask.
- To this stirred solution, add a catalytic amount of a 10% aqueous sodium hydroxide solution dropwise.
- Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- The precipitated solid (the chalcone product) is collected by vacuum filtration using a Buchner funnel.
- Wash the solid with cold distilled water to remove any remaining reactants and catalyst.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]



Procedure (Solvent-free):

- In a mortar, combine 1 equivalent of **2'-Bromo-4'-fluoroacetophenone**, 1 equivalent of the desired substituted benzaldehyde, and 1 equivalent of solid sodium hydroxide.
- Grind the mixture with a pestle for 10-15 minutes. A paste will form, and the reaction will proceed.
- After grinding, add cold water to the mortar and continue to mix to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold distilled water.
- Recrystallize the crude product from ethanol to obtain pure crystals.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for structural analysis.

Procedure:

- Dissolve the purified chalcone derivative in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) at an elevated temperature.
- Allow the solution to cool slowly to room temperature. Slow cooling is essential for the growth of large, well-defined crystals.
- If crystals do not form upon cooling, the solution can be left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
- Once suitable crystals have formed, they can be carefully isolated from the mother liquor and mounted for X-ray diffraction analysis.[5]

Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques are essential for characterization and can offer complementary information.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized derivatives. For fluorinated compounds, ¹ºF NMR is also a powerful tool. Through-space spin-spin couplings between protons and fluorine atoms can provide insights into the preferred conformation of the molecule in solution.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the carbon-carbon double bond (C=C) of the chalcone bridge.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help to confirm the structure.
- Computational Chemistry: Density Functional Theory (DFT) and other computational
 methods can be used to model the molecular structure, predict conformational preferences,
 and calculate spectroscopic properties. These theoretical calculations can complement
 experimental data and provide a deeper understanding of the molecule's electronic structure.

Visualizations

Molecular Structure of a 2'-Bromo-4'-fluoroacetophenone Derivative

Caption: General structure of a chalcone derivative of **2'-Bromo-4'-fluoroacetophenone**.

Experimental Workflow for Synthesis and Analysis



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Caption: Workflow for the synthesis and structural analysis of chalcone derivatives.



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